tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core and the introduction of the ethoxy-oxopropanoyl group. Common reagents used in these reactions include strong bases, protecting groups, and various organic solvents. The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its bicyclic structure makes it a valuable tool for investigating the binding sites of various biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3S)-3-(3-Methoxy-3-Oxopropanoyl)Piperidine-1-Carboxylate: This compound has a similar structure but with a piperidine ring instead of a bicyclic core.
tert-Butyl 3-(2-Chloropyrimidin-4-yl)-3,8-Diazabicyclo[3.2.1]Octane-8-Carboxylate: Another bicyclic compound with different substituents, used in various chemical applications.
Uniqueness
The uniqueness of tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate lies in its specific bicyclic structure and the presence of the ethoxy-oxopropanoyl group. This combination of features provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C15H23NO5 |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C15H23NO5/c1-5-20-12(18)6-11(17)13-9-7-16(8-10(9)13)14(19)21-15(2,3)4/h9-10,13H,5-8H2,1-4H3/t9-,10+,13? |
InChI Key |
BGEQRWRWGWKUOF-HWYHXSKPSA-N |
Isomeric SMILES |
CCOC(=O)CC(=O)C1[C@H]2[C@@H]1CN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)CC(=O)C1C2C1CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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